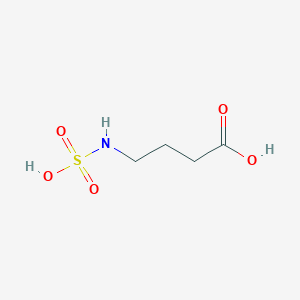![molecular formula C18H26O2 B12558744 4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione CAS No. 194420-34-3](/img/structure/B12558744.png)
4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione is a complex organic compound with a unique structure that includes a bicyclic cyclohexane ring system and a methylpent-3-en-1-yl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the methylpent-3-en-1-yl side chain. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can reduce double bonds or carbonyl groups to form saturated compounds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of 4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methylpent-3-en-1-ol: A homoallylic alcohol with similar structural features but different functional groups.
Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl): An epoxide derivative with a similar side chain.
DAMASCENOLIDETM: A monoterpene with a similar side chain but different ring structure.
Uniqueness
4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione is unique due to its bicyclic ring system and the specific arrangement of functional groups.
Eigenschaften
CAS-Nummer |
194420-34-3 |
|---|---|
Molekularformel |
C18H26O2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
5-[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C18H26O2/c1-13(2)4-3-5-14-6-8-15(9-7-14)16-10-17(19)12-18(20)11-16/h4,6,15-16H,3,5,7-12H2,1-2H3 |
InChI-Schlüssel |
QKOWHDXJXGOYOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC1=CCC(CC1)C2CC(=O)CC(=O)C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
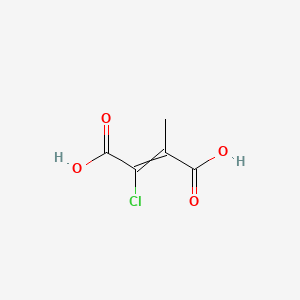
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)
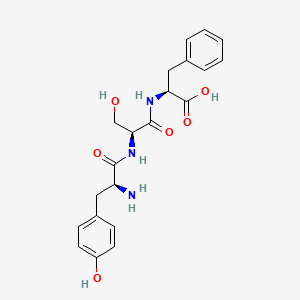
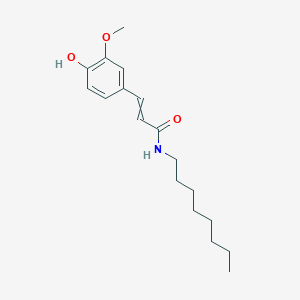

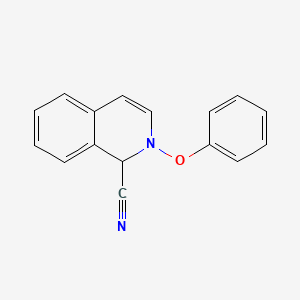
![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)
![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)

![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
